Physicochemical Differentiation: LogP and Hydrogen Bonding Profile of 2-Chloropyridine-5-acetic Acid Ethyl Ester Versus Its Free Carboxylic Acid Analog
The ethyl ester form (target compound) exhibits significantly enhanced lipophilicity compared to its free carboxylic acid analog 2-(6-chloropyridin-3-yl)acetic acid (CAS 39891-13-9). This is quantified by an XLogP3 difference of 0.7 units and the absence of a hydrogen bond donor in the ester form [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.0; Hydrogen Bond Donor Count = 0 [1] |
| Comparator Or Baseline | 2-(6-Chloropyridin-3-yl)acetic acid (CAS 39891-13-9): XLogP3 = 1.3; Hydrogen Bond Donor Count = 1 [2] |
| Quantified Difference | ΔXLogP3 = +0.7; ΔHBD = -1 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8.24 (PubChem) [1][2] |
Why This Matters
The increased lipophilicity (XLogP3 = 2.0 vs. 1.3) and elimination of the hydrogen bond donor confer superior passive membrane permeability and reduced polarity, making the ethyl ester the preferred intermediate in medicinal chemistry programs requiring improved bioavailability potential or organic-phase reactivity relative to the free acid.
- [1] PubChem. Ethyl 2-(6-chloropyridin-3-yl)acetate — Computed Properties. Compound Summary for CID 15661146. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. 2-(6-Chloropyridin-3-yl)acetic acid — Computed Properties. Compound Summary for CID 14071571. National Center for Biotechnology Information, 2025. View Source
